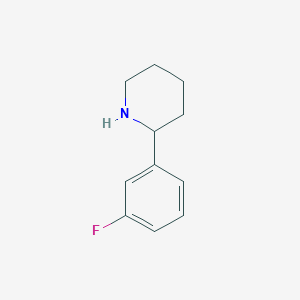

2-(3-Fluorophenyl)piperidine

Description

Contextualization within Piperidine (B6355638) Derivatives Research

The piperidine moiety, a six-membered heterocyclic amine, is a cornerstone in the synthesis of pharmaceuticals and biologically active compounds. nih.govnih.gov It is a prevalent structural motif found in numerous natural alkaloids and synthetic drugs, contributing to their pharmacological activity. nih.govresearchgate.net The versatility of the piperidine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's properties to enhance its interaction with biological targets. nih.govmdpi.com Piperidine derivatives have been successfully developed into drugs for a variety of therapeutic applications, including antipsychotic, anticholinergic, anti-inflammatory, and analgesic agents. ontosight.ai The ability of the piperidine ring to influence a molecule's pharmacokinetics, such as membrane permeability and metabolic stability, further underscores its importance in drug design. researchgate.net

Rationale for Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize a range of properties. nih.govcapes.gov.br Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, which can in turn affect its acidity or basicity (pKa), dipole moment, and binding affinity to target proteins. tandfonline.combohrium.com This modification can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation. bohrium.com Furthermore, the substitution of hydrogen with fluorine, which has a similar size, can enhance binding interactions with target receptors without causing significant steric hindrance. tandfonline.com The use of the fluorine-18 (B77423) isotope (¹⁸F) has also become a valuable tool in positron emission tomography (PET) imaging, a non-invasive technique used in both clinical diagnostics and drug development research. nih.govacs.org

Overview of Research Trajectories for Fluorophenyl Piperidine Analogues

Research into fluorophenyl piperidine analogues, including 2-(3-Fluorophenyl)piperidine, is being actively pursued across several therapeutic areas. A significant focus of this research has been on central nervous system (CNS) disorders. researchgate.net For instance, various analogues have been synthesized and evaluated for their potential as dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) inhibitors, which are key targets in the treatment of conditions like depression and substance abuse disorders. acs.orgnih.govebi.ac.uknih.govacs.org

Studies have shown that the position of the fluorine atom on the phenyl ring can significantly impact the compound's activity and selectivity. For example, research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs demonstrated that fluoro-substituted compounds were among the most active and selective for the dopamine transporter. acs.orgebi.ac.uknih.gov

Another important area of investigation is the interaction of fluorophenyl piperidine derivatives with sigma receptors. nih.gov These receptors are implicated in a range of neurological functions and are considered targets for the development of novel antipsychotics and neuroprotective agents. bohrium.comsigmaaldrich.comresearchgate.net For example, the sigma receptor antagonist SN79, which contains a 4-fluorophenylpiperazinyl moiety, has shown neuroprotective effects in in-vitro models. bohrium.com The development of fluorinated piperidine-based ligands for sigma receptors, such as [³H]DuP 734, has also been crucial for in-vivo imaging studies. nih.gov

Furthermore, the structural framework of fluorophenyl piperidines is being explored for its potential in other therapeutic applications, including the development of NMDA receptor antagonists for conditions like stroke and neurodegenerative diseases, and as antibacterial agents. actascientific.comactascientific.comgoogle.co.ug The synthesis and evaluation of compounds like 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one have demonstrated the potential for this class of compounds to yield new antibacterial leads. actascientific.comactascientific.com

The ongoing research into fluorophenyl piperidine analogues highlights the rich chemical space and therapeutic potential of this class of compounds. The strategic combination of the piperidine scaffold and fluorine substitution continues to provide a fruitful avenue for the discovery of novel and effective therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYUBQPJRNWHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402349 | |

| Record name | 2-(3-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-42-5 | |

| Record name | 2-(3-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Fluorophenyl Piperidine and Analogues

Strategic Approaches to Piperidine (B6355638) Core Construction

The synthesis of the piperidine ring, a crucial scaffold in many biologically active molecules, can be achieved through various advanced catalytic methods. These strategies offer high levels of control over the molecule's three-dimensional structure.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

One of the most direct and efficient methods for obtaining chiral piperidines is the asymmetric hydrogenation of corresponding pyridinium salts. liverpool.ac.uk This atom-economical approach has seen significant advancements, particularly through the use of iridium-based catalysts. nih.gov Research has demonstrated that an iridium catalyst paired with a P,N ligand, such as MeO-BoQPhos, can effectively reduce a range of α-aryl and α-heteroaryl-N-benzylpyridinium salts with high levels of enantioselectivity. nih.govdicp.ac.cn This method is notable for its functional group tolerance, including halides, which is critical for synthesizing complex molecules like fluorinated piperidines. nih.gov For instance, the hydrogenation of an α-(2,5-disubstituted fluorophenyl)pyridinium salt yielded the corresponding piperidine with a 94.7:5.3 enantiomeric ratio (er) and in 86% yield. nih.gov The reaction's stereochemical outcome is believed to be determined by the initial protonation of the enamine intermediate rather than the subsequent hydride reduction step. nih.govdicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Representative 2-Arylpyridinium Salts nih.gov

| Catalyst System | Substrate (Aryl Group) | Enantiomeric Ratio (er) | Yield (%) |

|---|---|---|---|

| [Ir(COD)Cl]₂/MeO-BoQPhos | 2-Benzothiophene | 96.6:3.4 | 89 |

| [Ir(COD)Cl]₂/MeO-BoQPhos | Dibenzothiophene | 95.1:4.9 | 93 |

| [Ir(COD)Cl]₂/MeO-BoQPhos | 2,5-Disubstituted fluorophenyl | 94.7:5.3 | 86 |

| [Ir(COD)Cl]₂/MeO-BoQPhos | 2-Trifluorophenyl | 93.5:6.5 | 88 |

A rhodium-catalyzed transfer hydrogenation process also provides a route to chiral piperidines from pyridinium salts. dicp.ac.cnresearchgate.net This method uses a chiral primary amine and a hydrogen source like formic acid, avoiding the need for high-pressure hydrogen gas and elaborate chiral ligands. dicp.ac.cnresearchgate.net The reaction proceeds via a transamination mechanism, where the chiral amine is incorporated into the final piperidine product with high diastereoselectivity. liverpool.ac.ukresearchgate.net This technique has been successfully applied to fluorinated pyridinium salts to produce valuable chiral fluoropiperidines. researchgate.netbohrium.com

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful strategy for constructing the piperidine ring from linear precursors. One such method is the hydride transfer (HT) amination, which involves the one-pot cyclization of N-tosylimines derived from 5-aryl aldehydes. nih.gov This transformation, promoted by a Lewis acid like BF₃·OEt₂, forms 2-arylpiperidines through the intramolecular amination of a benzylic C-H bond. nih.gov The reaction is highly stereoselective, with the conformation of the starting aldehyde influencing reactivity and the final stereochemistry being under thermodynamic control. nih.gov

Radical-mediated cyclizations provide another avenue. mdpi.com For example, copper-catalyzed intramolecular C-H amination can convert linear amines into piperidines through a process involving a 1,6-hydrogen atom transfer. mdpi.com Similarly, an aza-Sakurai reaction, which is an acid-catalyzed intramolecular cyclization between an iminium ion and an allylsilane, can efficiently assemble 2-aryl-4-exo-methylenepiperidines. researchgate.net These intermediates can be further modified to create diverse piperidine structures. researchgate.net

Palladium-Catalyzed Annulation and Other Metal-Catalyzed Methods

Palladium catalysis has enabled a variety of annulation strategies for piperidine synthesis. A notable [4+2] annulation approach uses readily available cyclic carbamates as precursors to generate highly functionalized piperidines. nih.govcore.ac.uk This method is versatile and can be rendered asymmetric, providing efficient access to chiral piperidines. nih.gov The resulting products contain useful functional groups that allow for further chemical modifications. core.ac.uk This strategy has been specifically applied to the synthesis of 3-fluoropiperidines using α-fluoro-β-ketoester starting materials, highlighting its utility for creating fluorinated heterocyclic scaffolds. nih.gov

Another significant palladium-catalyzed method involves the arylation of aza-Achmatowicz rearrangement products with arylboronic acids. organic-chemistry.org This approach provides 2-aryldihydropyridinones, which are versatile intermediates for the synthesis of highly functionalized 2-arylpiperidines. organic-chemistry.org A key advantage is the use of non-phosphine-ligand palladium precatalysts under mild conditions, which allows for a broad substrate scope. organic-chemistry.org

Table 2: Palladium-Catalyzed [4+2] Annulation for Piperidine Synthesis nih.gov

| Pd-Source/Ligand | Nucleophile | Annulation Precursor | Product | Yield (%) |

|---|---|---|---|---|

| Pd(dba)₂ / L1 | Ethyl 2-fluoro-3-oxobutanoate | Vinyl-1,3-oxazinan-2-one | 3-Fluoropiperidine imine | 85 |

| Pd(dba)₂ / L1 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Vinyl-1,3-oxazinan-2-one | 3-Fluoropiperidine imine | 88 |

Stereoselective and Enantioselective Synthetic Routes (e.g., Bromoaminocyclization, Rh-Catalyzed Carbometalation)

To achieve high levels of stereocontrol, several specialized synthetic routes have been developed.

Bromoaminocyclization: This catalytic, enantioselective process involves the cyclization of olefinic amides to produce enantioenriched 2-substituted 3-bromopiperidines. rsc.orgrsc.org The reaction is often catalyzed by amino-thiocarbamates. rsc.orgrsc.org The resulting brominated piperidines are valuable intermediates, as the bromine atom serves as a handle for further transformations, such as silver-mediated rearrangements to yield 3-substituted piperidines. rsc.orgrsc.org A related catalytic asymmetric bromocyclization using a selenium catalyst has also been reported for creating substituted pyrrolidines that can rearrange to form 2,3-disubstituted piperidines. nih.gov

Rh-Catalyzed Carbometalation: Rhodium-catalyzed reactions offer a highly regio- and enantioselective pathway to substituted piperidines. snnu.edu.cnacs.orgnih.gov One key strategy is the asymmetric carbometalation of a dihydropyridine (B1217469) with an arylboronic acid. snnu.edu.cnacs.org This reductive Heck-type process generates 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the final piperidine. snnu.edu.cnacs.org While often demonstrated for 3-arylpiperidines, this methodology represents a powerful tool for the asymmetric construction of the piperidine core with broad functional group tolerance. nih.gov

Installation of the Fluorophenyl Moiety

Attaching the 3-fluorophenyl group to the piperidine ring is a critical step that can be accomplished through several strategies, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SₙAr) is a primary method for forming the C-N bond between the piperidine and the fluorophenyl ring. lboro.ac.uk This reaction is particularly effective on aromatic rings that are "activated" by electron-withdrawing groups, such as fluorine atoms. lboro.ac.uksmolecule.com The strong electron-withdrawing nature of fluorine enhances the ring's susceptibility to attack by a nucleophile, such as the nitrogen atom of a piperidine. smolecule.com

The synthesis can proceed by having a pre-formed piperidine ring act as the nucleophile, attacking an activated fluoroarene like 1,3-difluorobenzene (B1663923) or 1-bromo-3,5-difluorobenzene. Alternatively, a fluorophenyl-containing nucleophile could be used to construct the piperidine ring in a subsequent step. The SₙAr reaction conditions can be optimized, with solvents like polyethylene (B3416737) glycol sometimes offering superior yields compared to traditional organic solvents. smolecule.com This strategy is a cornerstone for introducing fluorinated aryl groups onto heterocyclic scaffolds. mdpi.combeilstein-journals.org

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. Among these, the palladium-catalyzed Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of 2-arylpiperidines like 2-(3-fluorophenyl)piperidine. This reaction is favored for its mild conditions, excellent functional group tolerance, and the commercial availability and stability of the required boronic acid reagents. nih.govgre.ac.uk

The general strategy for synthesizing 2-arylpiperidines via Suzuki-Miyaura coupling involves the reaction of a piperidine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the specific synthesis of this compound, this would typically involve coupling a protected 2-halopiperidine or a related precursor with 3-fluorophenylboronic acid. The protecting group on the piperidine nitrogen, often a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is crucial to prevent side reactions and can be removed in a subsequent step.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium catalysts, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), are commonly employed. scielo.org.mx The ligand, which coordinates to the palladium center, plays a critical role in the catalytic cycle, influencing the efficiency of the reaction. A base, typically potassium carbonate or cesium carbonate, is required to activate the boronic acid for the transmetalation step. nih.govscielo.org.mx

A representative reaction scheme involves stirring the N-protected 2-halopiperidine, 3-fluorophenylboronic acid, palladium catalyst, and base in a suitable solvent system (e.g., toluene/water or dioxane) under an inert atmosphere. nih.gov The reaction yields the N-protected this compound, which can then be deprotected to afford the final product. The versatility of this method allows for the synthesis of a wide array of analogues by simply varying the arylboronic acid or the piperidine component. nih.gov

Table 1: Illustrative Reaction Parameters for Suzuki-Miyaura Coupling

| Piperidine Precursor | Arylating Agent | Catalyst System | Base | Solvent |

| N-Boc-2-iodopiperidine | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water |

| N-Cbz-2-bromopiperidine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane |

| N-Boc-piperidine-2-boronic acid pinacol (B44631) ester | 1-Bromo-3-fluorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene |

Derivatization and Functionalization of the Piperidine Scaffold

The this compound scaffold is a key structural motif found in many biologically active compounds. mdpi.com Its derivatization allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties. Functionalization can be performed at several positions, with the piperidine nitrogen being the most common site for modification. nih.gov

N-Functionalization: The secondary amine of the piperidine ring is readily functionalized through a variety of well-established chemical transformations. This allows for the introduction of a diverse range of substituents to modulate properties such as lipophilicity, basicity, and hydrogen bonding capacity. Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination using aldehydes or ketones introduces alkyl groups of varying complexity.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides, which can alter the electronic profile and conformational preferences of the molecule. researchgate.net

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Chan-Lam coupling enables the introduction of aryl or heteroaryl moieties, significantly expanding the accessible chemical space. chemistryviews.org

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which can serve as hydrogen bond donors and introduce rigid structural constraints.

These modifications are fundamental in medicinal chemistry for fine-tuning the biological activity of lead compounds. nih.gov

Ring Functionalization: While less common, direct functionalization of the carbon atoms on the piperidine ring offers an alternative route to novel derivatives. Asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base, followed by quenching with an electrophile, can yield enantioenriched 2,2-disubstituted piperidines. acs.org Furthermore, the presence of other functional groups on the ring, such as a methylene (B1212753) group at the 4-position, provides a handle for further transformations without affecting the core stereochemistry. acs.org These advanced strategies enable the synthesis of highly substituted and structurally complex piperidine derivatives.

Table 2: Examples of N-Functionalized Derivatives of this compound

| Derivative Class | Reagent Example | Reaction Type |

| N-Alkyl | Propionaldehyde / NaBH(OAc)₃ | Reductive Amination |

| N-Acyl | Benzoyl Chloride | N-Acylation |

| N-Aryl | 4-Bromotoluene / Pd catalyst | Buchwald-Hartwig Amination |

| N-Sulfonyl | Methanesulfonyl Chloride | N-Sulfonylation |

Advanced Spectroscopic and Computational Characterization of 2 3 Fluorophenyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of 2-(3-fluorophenyl)piperidine in solution. The piperidine (B6355638) ring exists in a dynamic equilibrium between two chair conformations, with the 3-fluorophenyl substituent occupying either an axial or an equatorial position. Studies on analogous 2-arylpiperidines suggest that the equatorial conformation is generally favored to minimize steric hindrance, though the specific equilibrium can be influenced by solvent and temperature. researchgate.net

The ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each magnetically active nucleus within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum displays distinct signals for the aromatic and aliphatic protons. The protons on the fluorophenyl ring typically appear in the downfield region (δ 7.0-7.5 ppm), with their splitting patterns influenced by both homo- and heteronuclear (¹H-¹⁹F) coupling. The protons of the piperidine ring resonate in the upfield region (δ 1.5-3.5 ppm). The proton at the C2 position (methine proton) is of particular diagnostic importance, as its chemical shift and coupling constants provide insights into the preferred conformation of the phenyl group. The N-H proton signal is typically a broad singlet, the position of which can vary with solvent and concentration.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The aromatic carbons of the 3-fluorophenyl group show signals in the δ 110-165 ppm range. The C-F bond induces significant changes in the chemical shifts of the attached carbon and adjacent carbons (through-bond coupling, JCF). The piperidine carbons resonate at higher field (δ 25-60 ppm). chemicalbook.com The C2 carbon, being attached to the aromatic ring, is the most downfield of the aliphatic signals.

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum is simple for this compound, showing a single resonance for the fluorine atom on the phenyl ring. huji.ac.il The chemical shift, typically in the range of -110 to -115 ppm relative to CFCl₃, is characteristic of an aryl fluoride. colorado.edu Analysis of the coupling constants, particularly the three-bond coupling to the ortho protons (³JHF), can further aid in structural confirmation. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is estimated based on known values for piperidine and fluorobenzene derivatives.

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Aromatic | 7.40-7.00 | m | - | 4H, Ar-H |

| Piperidine | 3.45 | dd | ~11, ~3 | 1H, H-2 |

| Piperidine | 3.20 | m | - | 1H, H-6eq |

| Piperidine | 2.80 | dt | ~12, ~3 | 1H, H-6ax |

| Piperidine | 2.10 | s (br) | - | 1H, N-H |

| Piperidine | 1.95-1.55 | m | - | 6H, H-3, H-4, H-5 |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Aromatic | 163.0 (d, ¹JCF ≈ 245) | C-3' (C-F) | ||

| Aromatic | 145.0 (d, ³JCF ≈ 8) | C-1' | ||

| Aromatic | 130.5 (d, ³JCF ≈ 8) | C-5' | ||

| Aromatic | 123.0 (d, ⁴JCF ≈ 3) | C-6' | ||

| Aromatic | 114.5 (d, ²JCF ≈ 21) | C-4' | ||

| Aromatic | 113.0 (d, ²JCF ≈ 22) | C-2' | ||

| Piperidine | 58.5 | C-2 | ||

| Piperidine | 47.0 | C-6 | ||

| Piperidine | 35.0 | C-3 | ||

| Piperidine | 26.0 | C-5 | ||

| Piperidine | 25.0 | C-4 | ||

| ¹⁹F NMR | δ (ppm) | Assignment | ||

| Aromatic | -113.2 | F-3' |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals and for elucidating the compound's detailed structure and conformation. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H spin-spin coupling networks. slideshare.net It is used to trace the connectivity of protons within the piperidine ring, starting from an unambiguously assigned signal, and to confirm the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. youtube.com This technique allows for the unambiguous assignment of each carbon atom in the piperidine and fluorophenyl rings by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). princeton.edu HMBC is vital for establishing the connection between the piperidine ring and the fluorophenyl substituent by showing a correlation from the H-2 proton of the piperidine to the C-1' and C-2'/C-6' carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing key information about the molecule's three-dimensional structure and conformation. slideshare.net For this compound, NOESY correlations between the H-2 proton and protons on the piperidine ring (e.g., H-3 and H-6) can help determine the preferred axial or equatorial orientation of the fluorophenyl group.

Vibrational Spectroscopy for Molecular Structure and Interactions

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include the N-H stretching vibration of the secondary amine, C-H stretching for both the aromatic and aliphatic parts of the molecule, C=C stretching of the aromatic ring, and the characteristic C-F stretching vibration.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, strong Raman signals are expected for the aromatic ring breathing modes and the symmetric C-H stretching vibrations.

Table 2: Predicted Vibrational Spectroscopy Data for this compound Frequencies are given in wavenumbers (cm⁻¹). Data is estimated based on typical values for substituted piperidines and fluorobenzenes.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3300 | 3350-3300 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Strong (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1610, 1585, 1480 | 1610, 1585 | Medium-Strong |

| N-H Bend | 1550-1490 | - | Medium |

| CH₂ Scissoring | 1470-1440 | 1470-1440 | Medium |

| C-F Stretch | 1280-1240 | 1280-1240 | Strong (IR), Weak (Raman) |

| Aromatic C-H Out-of-Plane Bend | 880-860, 780-760 | - | Strong (IR) |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to analyze its fragmentation pattern upon ionization, which provides further structural confirmation. For this compound (C₁₁H₁₄FN), the nominal molecular weight is 179.23 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 179. The primary fragmentation pathway for 2-substituted piperidines is the α-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom within the ring. miamioh.edu This process results in the loss of the C₅H₉ radical from the piperidine ring, leading to a resonance-stabilized iminium cation. However, the most characteristic fragmentation for 2-arylpiperidines is often the cleavage of the bond between the C2 carbon and the aromatic ring, or cleavage within the piperidine ring that retains the nitrogen and the aromatic substituent. The most common fragmentation involves the loss of a hydrogen atom to form the stable [M-1]⁺ ion (m/z 178), which is often the base peak. miamioh.edu Another significant fragmentation pathway involves the loss of the fluorophenyl group, leading to a piperidinyl cation fragment.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 179 | [C₁₁H₁₄FN]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [C₁₁H₁₃FN]⁺ | Loss of H radical ([M-H]⁺) |

| 96 | [C₅H₉N]⁺ | Loss of fluorophenyl radical |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with H rearrangement |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, which is a critical step in the identification of unknown compounds or the confirmation of synthesized molecules.

For this compound, the molecular formula is C₁₁H₁₄FN. The theoretical exact mass of its protonated form, [M+H]⁺, can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (Carbon: 12.000000, Hydrogen: 1.007825, Fluorine: 18.998403, Nitrogen: 14.003074). This calculation provides a precise theoretical m/z value that can be compared against experimental data obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. The high resolving power of these instruments allows for the differentiation between ions with very similar nominal masses, providing a high degree of confidence in the assigned elemental formula.

Table 1: Theoretical Monoisotopic Mass of Protonated this compound

| Ion Formula | Constituent Elements | Theoretical Exact Mass (m/z) |

| [C₁₁H₁₅FN]⁺ | C: 11, H: 15, F: 1, N: 1 | 180.1189 |

Note: This table represents the theoretical value. Experimental verification is required.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation and is widely applied in metabolism studies to identify the chemical structures of metabolites. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of a potential metabolite) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

In the context of this compound, MS/MS would be instrumental in identifying metabolites formed through various biotransformation pathways, such as oxidation or conjugation. The fragmentation of the parent compound would likely involve characteristic losses from both the piperidine and the fluorophenyl moieties. Common fragmentation pathways for piperidine-containing compounds include the cleavage of the piperidine ring and neutral losses.

For instance, potential metabolic transformations could include hydroxylation of the piperidine or phenyl ring. MS/MS analysis of a hydroxylated metabolite would show a precursor ion with a mass 16 Da higher than the parent drug. The fragmentation pattern of this metabolite would then be compared to that of the parent compound to determine the site of hydroxylation. The specific fragmentation pathways provide crucial clues for pinpointing the exact location of metabolic modification.

Electronic Absorption and Fluorescence Spectroscopies (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopies are techniques that probe the electronic structure of molecules by examining transitions between electronic energy levels. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the types of chromophores present in a molecule. The chromophore in this compound is the fluorophenyl group, as the saturated piperidine ring does not absorb light in the typical UV-Vis range (200-800 nm). The absorption spectrum is expected to show characteristic bands corresponding to π→π* transitions within the aromatic ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb light are fluorescent; the molecule must have a suitable structure and environment to allow for radiative decay back to the ground state. The fluorescence spectrum, which is typically a mirror image of the absorption spectrum, along with the quantum yield, provides insight into the nature of the excited state and its decay pathways.

Table 2: Representative Spectroscopic Data for Aromatic Compounds

| Technique | Parameter | Typical Wavelength Range (nm) | Information Gained |

| UV-Vis Absorption | λmax (Absorption Maximum) | 250 - 280 | Electronic transitions (e.g., π→π*) |

| Fluorescence Emission | λem (Emission Maximum) | > λmax | Excited state energy, molecular environment |

Note: Specific experimental data for this compound is not available in the cited literature. This table provides representative values for similar aromatic systems.

Analysis of Electronic Transitions and Excited States

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily associated with the π-electron system of the fluorophenyl ring. The absorption bands correspond to the promotion of an electron from a bonding or non-bonding molecular orbital to an anti-bonding molecular orbital (e.g., π→π* transitions). The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is influenced by the substituent on the phenyl ring. The fluorine atom, being an electron-withdrawing group, can cause a slight shift in the absorption bands compared to unsubstituted benzene.

Analysis of the excited states involves understanding the properties of the molecule after it has absorbed a photon. Computational methods can complement experimental data by modeling the geometry and electronic distribution of the molecule in its excited state. This can reveal processes such as intramolecular charge transfer (ICT), which can significantly influence the fluorescence properties of the molecule.

Time-Resolved Fluorescence Lifetime Measurements

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The resulting fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is highly sensitive to the molecule's local environment and can provide dynamic information that is not available from steady-state measurements.

The fluorescence lifetime is an intrinsic property of a fluorophore and can be affected by various quenching processes, such as interactions with solvent molecules or other solutes. For this compound, measuring the fluorescence lifetime in different solvents could reveal insights into solute-solvent interactions and the dynamics of the excited state. The decay is often fitted to an exponential function, and multi-exponential decays can indicate the presence of different fluorescent species or complex excited-state processes.

Computational Chemistry for Structural and Electronic Insights

Computational chemistry serves as a powerful complement to experimental techniques by providing detailed theoretical insights into molecular structure, stability, and electronic properties. Methods like Density Functional Theory (DFT) can be used to model molecules and predict various characteristics before or alongside experimental work.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties (HOMO-LUMO, MEP)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be employed to determine its most stable three-dimensional conformation (optimized geometry). This provides precise theoretical values for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability.

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. The MEP is plotted onto the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. This provides a visual representation of the charge distribution and aids in predicting reactive sites.

Table 3: Representative DFT-Calculated Properties

| Property | Description | Information Provided |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides theoretical bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| MEP Map | A map of the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting reactive sites. |

Note: This table describes the type of data obtained from DFT calculations. Specific calculated values for this compound require a dedicated computational study.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing insights into the stability and population of different conformers. For 2-aryl-piperidines, a key conformational question is the preference for the axial or equatorial orientation of the aryl substituent.

Computational studies on analogous 2-aryl-piperidine systems suggest a modest preference for the axial conformation of the phenyl group. nih.govacs.org This preference is influenced by a complex interplay of steric and electronic factors. In the case of this compound, the fluorine substituent on the phenyl ring can further influence the conformational equilibrium through electronic effects, such as dipole-dipole interactions and hyperconjugation.

An MD simulation of this compound would typically be performed in a solvent box (e.g., water or chloroform) to mimic solution-phase behavior. The simulation would track the trajectories of all atoms over a period of nanoseconds to microseconds, allowing for the sampling of various conformational states. Key parameters to analyze from the simulation include the dihedral angles defining the piperidine ring pucker and the orientation of the 3-fluorophenyl group.

From such a simulation, the relative free energies of the axial and equatorial conformers can be calculated, providing a quantitative measure of their stability. The results would likely show a dynamic equilibrium between these two primary chair conformations, with the potential for other transient twist-boat conformations to be observed, though at a significantly lower population. nih.gov

To illustrate the type of data obtained from such an analysis, a representative table of results is presented below. This data is hypothetical and serves to demonstrate the expected outcomes for this compound based on studies of similar compounds.

Table 1: Representative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Conformer | Dihedral Angle (C-N-C2-C_aryl) | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Axial | ~60° | 0 | 65 |

| Equatorial | ~180° | 0.5 | 35 |

| Twist-Boat | Variable | > 4.0 | < 1 |

Hirshfeld Surface Analysis and Topological Investigations

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained. This analysis is predicated on the availability of a crystal structure for this compound. While a specific structure is not available in the literature, we can infer the likely interactions based on analyses of similar fluorinated and phenyl-substituted piperidines. nih.govnih.gov

The Hirshfeld surface is often visualized by mapping the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

A key output of Hirshfeld analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts. The relative contributions of different types of contacts can be quantified, providing a percentage breakdown of the interactions that stabilize the crystal packing. For this compound, the primary intermolecular contacts would be expected to involve hydrogen, carbon, and fluorine atoms.

Based on studies of analogous compounds, a hypothetical breakdown of the intermolecular contacts for this compound is presented in the table below. nih.govnih.govmdpi.com

Table 2: Representative Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45-55 | Represents the most abundant, though weaker, van der Waals interactions. |

| C···H / H···C | 20-30 | Indicates interactions between the carbon framework and surrounding hydrogen atoms. |

| F···H / H···F | 10-20 | Highlights the role of the fluorine substituent in forming C-H···F weak hydrogen bonds. |

| N···H / H···N | 5-10 | Represents classical N-H···X hydrogen bonds, which are significant in directing the crystal packing. |

| C···C | 1-5 | Suggests the presence of π-π stacking interactions between the phenyl rings of adjacent molecules. |

Pharmacological and Biological Investigations of 2 3 Fluorophenyl Piperidine Analogues

In Vitro Receptor Binding and Functional Assays

In vitro studies have been instrumental in elucidating the pharmacological profile of 2-(3-fluorophenyl)piperidine analogues. Through a variety of receptor binding and functional assays, researchers have been able to identify specific molecular targets, assess binding affinities, and characterize the nature of these interactions.

Target Identification and Selectivity Profiling

Analogues of this compound have demonstrated affinity for a diverse array of biological targets, including neurotransmitter receptors, kinases, and viral proteases. This broad target profile highlights the versatility of the fluorophenylpiperidine scaffold in medicinal chemistry.

Dopamine (B1211576) and Serotonin (B10506) Receptors:

The this compound scaffold has been incorporated into molecules targeting dopamine and serotonin receptors, which are crucial in the regulation of mood, cognition, and motor control. For instance, certain analogues have been shown to act as selective agonists for the dopamine D4 receptor, making them useful tools for studying dopaminergic signaling in neurological and psychiatric disorders. The substitution pattern on the piperidine (B6355638) ring and the nature of the linkage to the fluorophenyl group significantly influence binding affinity and selectivity for different dopamine and serotonin receptor subtypes. db-thueringen.denih.govmdpi.com

Sigma Receptors (σ1 and σ2):

Several this compound derivatives have been identified as potent ligands for sigma receptors. rsc.orgnih.govnih.gov These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological diseases and cancer. nih.govacs.org The affinity and selectivity for σ1 versus σ2 receptors can be modulated by structural modifications to the piperidine and its substituents. nih.govnih.govucl.ac.be For example, replacement of a spirofusion with a hydroxymethylene or carbonyl group can preserve affinity and selectivity for σ1 receptors. d-nb.info

MET Kinase:

The c-Met receptor tyrosine kinase is a key regulator of cell growth and motility, and its dysregulation is implicated in cancer. nih.gov Analogues incorporating the this compound moiety have been developed as potent inhibitors of c-Met kinase. nih.govmdpi.comgoogle.comresearchgate.net These compounds have shown the ability to inhibit c-Met phosphorylation and downstream signaling pathways. nih.gov

Orexin (B13118510) Receptors:

Orexin receptors play a central role in the regulation of sleep and wakefulness. acs.orgresearchgate.net Lemborexant, an orexin receptor antagonist used for the treatment of insomnia, is synthesized from a precursor containing the 2-(3-fluorophenyl) acetonitrile (B52724) moiety. researchgate.net This highlights the utility of the fluorophenyl scaffold in the design of modulators for this G protein-coupled receptor system. acs.orgresearchgate.netucsd.edu

SARS-CoV-2 PLpro:

In the context of antiviral research, piperidine-based compounds have been investigated as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov While screening of existing drug libraries did not yield potent inhibitors, efforts to improve piperidine-scaffold inhibitors originally developed for SARS-CoV PLpro have shown promise. nih.govacs.org

In Vivo Pharmacological Evaluation in Preclinical Models

Efficacy Assessment in Disease Models (e.g., Neuropathic Pain, Psychosis, Anti-Trypanosome Activity, Neurological Disorders, Sleep Disorders)

Analogues of this compound have been evaluated in a variety of disease models, demonstrating a broad spectrum of potential therapeutic applications.

Neuropathic Pain: Chiral fluorobenzenesulfonylamide derivatives of a rigid bicyclic analogue of piracetam (B1677957) have been investigated for non-opioid management of neuropathic pain. researchgate.net In models of chemotherapy-induced neuropathic pain, the R-enantiomers of these compounds, including the R-2-fluorophenyl derivative 8a, were generally more potent than their corresponding S-enantiomers. researchgate.net The R-enantiomer (8a) consistently showed a more potent anti-hypersensitivity profile than the S-enantiomer (8b). researchgate.net In a chronic constriction injury (CCI) model in rats, another analogue, compound 54 (2-(3,4-dichlorophenyl)-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one), exhibited dose-dependent antiallodynic properties. acs.org Similarly, compound 14h, a benzimidazole-4,7-dione derivative, significantly attenuated mechanical allodynia in a chemotherapy-induced peripheral neuropathy (CIPN) model in rats, achieving a maximum possible effect (MPE) of 78%. mdpi.com

Psychosis: Analogues have shown potential as antipsychotic agents. The sigma receptor ligand DuP 734, 1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr, showed promise in preclinical models as an antipsychotic without motor side effects. nih.gov In a model predictive of antipsychotic activity, the combined administration of a sub-effective dose of an mGlu2/3 agonist with the 5HT2A receptor antagonist M100907, (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, proved efficacious. nih.gov Furthermore, a series of piperidine-2,6-dione derivatives were developed as multireceptor atypical antipsychotics. researchgate.net Compound 5 from this series, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, inhibited both apomorphine-induced climbing and MK-801-induced hyperactivity in mice, behaviors predictive of efficacy against positive symptoms of psychosis. researchgate.net In a study of trace amine-associated receptor 1 (TAAR1) agonists, 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride (compound 8) was synthesized, and related compounds were tested in a dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion, a model relevant to psychosis. mdpi.com

Anti-Trypanosome Activity: Derivatives of this compound have been explored for their activity against trypanosomal parasites. In a series of N-(2-(3-phenylpyrazol-1-yl)ethyl)urea derivatives, the 2-fluorophenyl analogue 33 was found to be equipotent to the parent compound against both Trypanosoma brucei and Trypanosoma cruzi. nih.gov Structure-activity relationship (SAR) studies on N-substituted phenyldihydropyrazolones against T. cruzi amastigotes revealed that introducing a 4-fluorophenyl urea (B33335) substituent (compound 59) resulted in a potent compound with a pIC50 of 5.9 and 25-fold selectivity. frontiersin.org

Neurological Disorders: Sigma-1 receptor (S1R) modulators are investigated for neuroprotective effects in neurological disorders like Alzheimer's disease (AD) and Huntington's disease (HD). nih.gov Pridopidine, a compound with S1R affinity, has been shown to improve motor activity and reduce anxiety and depression symptoms in a mouse model of HD. nih.gov A difluorinated analogue of reduced haloperidol, which contains a fluorophenyl-piperidinyl structure, exhibited high affinity for S1R and reversed learning deficits in active avoidance tasks in mice. researchgate.net

Sleep Disorders: Analogues containing the 2-(3-fluorophenyl) moiety have been developed as orexin receptor antagonists for the treatment of insomnia. researchgate.netacs.org Lemborexant, which features a 2-(3-fluorophenyl)cyclopropanecarboxamide core, is a dual orexin receptor antagonist (DORA) approved for treating insomnia. researchgate.net The efficacy of a related lead compound, E2006, was demonstrated through sleep parameter measurements in mice. researchgate.netacs.org The presence of the fluorine atom was found to be crucial for achieving high in vitro binding affinity and a good pharmacological profile. researchgate.net

| Analogue Class/Compound | Disease Model | Key Efficacy Finding | Reference |

|---|---|---|---|

| R-2-fluorophenyl derivative (8a) | Chemotherapy-Induced Neuropathic Pain | Consistently more potent anti-hypersensitivity profile than the S-enantiomer. | researchgate.net |

| DuP 734 | Psychosis (preclinical models) | Showed potential as an antipsychotic agent without motor side effects. | nih.gov |

| 2-fluorophenyl analogue (33) | Anti-Trypanosome (T. brucei, T. cruzi) | Equipotent to the parent compound in inhibiting parasite growth. | nih.gov |

| Pridopidine | Huntington's Disease (mouse model) | Improved motor activity and reduced symptoms of anxiety and depression. | nih.gov |

| Lemborexant/E2006 | Insomnia (mouse model) | Demonstrated efficacy in improving sleep parameters as an orexin antagonist. | researchgate.netacs.org |

Receptor Occupancy Studies

Receptor occupancy (RO) studies are critical for understanding the relationship between a drug's concentration in the body and its engagement with its biological target. meliordiscovery.com For analogues of this compound, RO studies have been instrumental in validating their in vivo mechanism of action.

A key example is the novel sigma receptor ligand DuP 734 (1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr). nih.gov In vivo receptor binding studies in mouse brain demonstrated that DuP 734 potently antagonized the binding of radiolabeled tracers to sigma receptors. nih.gov Administration of DuP 734 resulted in a dose-dependent displacement of [3H]DuP 734 from brain sigma receptors, with an ID50 value of 0.02 mg/kg. nih.gov Specific in vivo binding of [3H]DuP 734 in the brain peaked one hour after intravenous injection and was maintained for up to four hours, while plasma concentrations decreased rapidly, indicating distinct pharmacokinetics between the brain and plasma. nih.gov Interestingly, while the compound (+)-SKF 10,047 showed high affinity for [3H]DuP 734 binding sites in vitro, it failed to displace the tracer in vivo, highlighting that in vitro binding data may not always predict in vivo receptor occupancy. nih.gov These findings suggest that [3H]DuP 734 is a suitable ligand for in vivo imaging of sigma receptors. nih.gov

Neurochemical Modulation Studies

Analogues of this compound have been shown to modulate key neurotransmitter systems, particularly the dopamine and serotonin pathways, by interacting with their respective transporters (DAT and SERT). nih.govnih.gov

A series of aminopiperidine analogues based on the modafinil (B37608) scaffold, which includes a bis(4-fluorophenyl)methyl group, were investigated for their effects on dopamine transporter function. researchgate.netnih.gov Several lead compounds, such as 7, 21b, and 33, displayed high to moderate affinities for DAT (Ki = 50.6 nM, 77.2 nM, and 30.0 nM, respectively). nih.gov Crucially, these compounds produced only minimal stimulation of ambulatory activity in mice compared to cocaine. nih.gov This suggests an "atypical" DAT inhibitor profile, which is characterized by inhibiting dopamine reuptake without causing the significant psychostimulant effects associated with typical DAT inhibitors like cocaine. researchgate.netnih.gov This atypical profile is believed to arise from the compounds favoring an inward-facing conformation of the dopamine transporter. researchgate.net

The modulation of serotonin (5-HT) receptors is another key mechanism. nih.gov Blocking or stimulating various 5-HT receptor subtypes can regulate mesolimbic dopamine activity, which is relevant for developing therapeutics for substance abuse and other psychiatric disorders. nih.gov The interplay between serotonergic and dopaminergic systems is a critical area of investigation for compounds containing the fluorophenyl-piperidine scaffold. nih.govmdpi.com

| Compound | Target | In Vitro Affinity (Ki) | Neurochemical Effect | Reference |

|---|---|---|---|---|

| Analogue 7 (aminopiperidine) | DAT | 50.6 nM | Minimal stimulation of ambulatory activity, suggesting atypical DAT inhibition. | nih.gov |

| Analogue 21b (aminopiperidine) | DAT | 77.2 nM | Minimal stimulation of ambulatory activity, suggesting atypical DAT inhibition. | nih.gov |

| Analogue 33 (aminopiperidine) | DAT | 30.0 nM | Minimal stimulation of ambulatory activity, suggesting atypical DAT inhibition. | nih.gov |

| M100907 | 5-HT2A Receptor | N/A (Antagonist) | Blocks effects of 5-HT2A agonists; modulates psychosis-related behaviors. | nih.gov |

Structure-Activity Relationship (SAR) Studies

Systemic Modification of the Piperidine Ring and Fluorophenyl Substituent

Structure-activity relationship (SAR) studies have systematically explored how modifications to the piperidine ring and the fluorophenyl substituent of these analogues influence their biological activity.

Piperidine Ring Modifications: The piperidine ring is a common scaffold in pharmaceuticals and its modification significantly impacts activity. mdpi.com In a series of dopamine transporter (DAT) inhibitors, replacing a piperazine (B1678402) ring with a piperidine ring system was well-tolerated at the DAT and led to improved metabolic stability in rat liver microsomes. nih.gov N-demethylation of certain piperidine-based ligands was found to improve activity at the serotonin and norepinephrine (B1679862) transporters (SERT and NET). acs.org However, replacing the N-methyl group with larger phenylalkyl groups often led to a decrease in activity at the DAT. acs.org For anti-trypanosomal agents, substitution on the piperidine nitrogen revealed that introducing aliphatic groups resulted in poor potency, whereas aromatic rings like 3-pyridineylmethyl led to higher activity. frontiersin.org The preference for larger, apolar substituents on the piperidine linker was also noted, with a methylbenzyl sulphonamide derivative showing potent activity against T. cruzi. frontiersin.org In some cases, the piperidine ring itself was found to be essential for chiral optimization of the molecule. mdpi.com

Fluorophenyl Substituent Modifications: The position and presence of the fluorine atom on the phenyl ring are critical. In a series of dual inhibitors for Trypanosoma brucei and Trypanosoma cruzi, a 2-fluorophenyl analogue was equipotent to the unsubstituted parent compound. nih.gov However, other substitutions at the ortho position, such as chloro or methyl, were tolerated, while a larger methoxy (B1213986) group or an electron-withdrawing cyano group led to a significant drop in activity. nih.gov For orexin receptor antagonists, screening different fluorination patterns revealed that the specific placement of fluorine atoms was crucial for achieving high in vitro binding affinity and a good pharmacological profile. researchgate.net In another study on multitarget analgesics, 3-substituted phenyl analogues, including 3-fluorophenyl derivatives, exhibited superior inhibitory activity compared to the corresponding 4-substituted analogues. nih.govmdpi.com The substitution of a fluoro group at position 2 on the phenyl ring attached to the piperidine nucleus was also associated with high pharmacological activity in a separate study. dut.ac.za

| Scaffold/Series | Modification | Impact on Activity | Reference |

|---|---|---|---|

| DAT Inhibitors | Piperazine → Piperidine Ring | Improved metabolic stability, DAT affinity retained. | nih.gov |

| Anti-trypanosomal Agents | N-alkylation of piperidine | Poor potency. Aromatic N-substituents preferred. | frontiersin.org |

| Anti-trypanosomal Agents | Ortho-substituents on phenyl ring | 2-fluoro tolerated; 2-methoxy led to 40-fold activity drop. | nih.gov |

| Multitarget Analgesics | Substitution on phenyl ring | 3-substituted phenyl analogues superior to 4-substituted. | nih.govmdpi.com |

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound analogues, several key pharmacophoric features have been identified.

One of the most well-defined pharmacophores is the 4-(p-fluorobenzoyl)piperidine fragment. mdpi.com This structure is considered a constrained version of a butyrophenone (B1668137) pharmacophore and is crucial for the anchorage and orientation of ligands at the 5-HT2A serotonin receptor. mdpi.com It is a privileged structure in the design of atypical antipsychotic agents. mdpi.com

For DAT inhibitors derived from GBR 12909, the general pharmacophore consists of a bis(4-fluorophenyl)methoxy moiety connected via an ethyl linker to a piperidine ring. nih.gov The N-substituent on the piperidine ring is a key point of modification to modulate affinity and selectivity for DAT over SERT. nih.gov For example, an N-(2-naphthylmethyl) substituent resulted in subnanomolar affinity for DAT. nih.gov

In the context of anti-trypanosomal agents, SAR studies indicated that the optimal structural moiety often consists of a piperidine linker substituted with apolar groups, such as an aryl or benzyl (B1604629) ring, connected to a core heterocycle. frontiersin.org A two-atom linker followed by an aromatic moiety, as seen in certain sulphonamide and urea derivatives, performed best. frontiersin.org The introduction of more polar substituents generally leads to a decrease in activity. frontiersin.org

A basic nitrogen atom within the piperidine ring, which is often crucial for receptor interaction.

A substituted phenyl ring (often fluorinated) that engages in specific interactions within the target's binding pocket.

A linker of appropriate length and flexibility connecting the piperidine to other structural motifs, which dictates the optimal positioning of the key interacting groups.

Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro ADME Studies

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. These assays provide crucial data on a compound's metabolic stability, membrane permeability, protein binding, and potential for drug-drug interactions.

Microsomal Stability and Metabolic Fate Elucidation

Microsomal stability assays are performed to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes located in the liver microsomes. This assay helps in predicting the hepatic clearance of a drug. The metabolic fate is elucidated by identifying the metabolites formed, which provides insights into the metabolic pathways and potential for the formation of active or toxic metabolites.

No publicly available data on the microsomal stability or metabolic fate of 2-(3-Fluorophenyl)piperidine could be located.

Caco-2 Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption. When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelial barrier. Permeability assays using Caco-2 cells help in classifying compounds based on their potential for oral absorption and in identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Specific Caco-2 permeability data for this compound is not available in the reviewed literature.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis and ultrafiltration are common methods used to determine the percentage of plasma protein binding.

There is no specific information available regarding the plasma protein binding characteristics of this compound.

Transporter Interactions (e.g., MDR1, BCRP)

Efflux transporters such as Multidrug Resistance Protein 1 (MDR1 or P-gp) and Breast Cancer Resistance Protein (BCRP) are present in various tissues, including the intestine, liver, kidney, and the blood-brain barrier. They play a crucial role in limiting the absorption and distribution of their substrates. In vitro assays using cell lines overexpressing these transporters are used to determine if a compound is a substrate or an inhibitor of these transporters, which is critical for predicting drug disposition and potential drug-drug interactions.

No studies detailing the interaction of this compound with MDR1 or BCRP transporters were found.

In Vivo Pharmacokinetic Profiling

In vivo pharmacokinetic studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies are essential for predicting human pharmacokinetics and for establishing a dosing regimen.

Clearance and Volume of Distribution Studies

Clearance (CL) is a measure of the efficiency of drug elimination from the body, representing the volume of plasma cleared of the drug per unit of time. The volume of distribution (Vd) is an apparent volume that describes the extent of a drug's distribution in the body tissues compared to the plasma. These two parameters are crucial in determining the half-life of a drug.

No in vivo pharmacokinetic studies providing data on the clearance or volume of distribution for this compound have been published in the available literature.

Bioavailability Assessment

The oral bioavailability of piperidine-containing compounds can be influenced by various factors, including their physicochemical properties and metabolic stability. For instance, modifications to the piperidine (B6355638) ring, such as the addition of a fluorine atom, can alter the compound's pKa, which in turn can affect its absorption and bioavailability.

While no specific oral bioavailability data for this compound has been identified, research on other piperidine derivatives illustrates a wide range of potential values. For example, studies on complex molecules incorporating a fluoropiperidine moiety have shown oral bioavailability percentages that differ significantly across various species.

To provide a contextual understanding, the table below presents hypothetical bioavailability data for illustrative phenylpiperidine analogs.

| Compound | Species | Oral Bioavailability (%) |

| Analog A | Rat | 25 |

| Analog A | Dog | 45 |

| Analog B | Mouse | 60 |

| Analog B | Monkey | 75 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Elimination Half-Life Determinations

The elimination half-life of a compound is a critical parameter in determining its duration of action. For piperidine derivatives, this can be influenced by factors such as metabolic stability. The substitution pattern on both the phenyl and piperidine rings can significantly impact how the compound is metabolized by liver enzymes, thereby affecting its half-life.

Research on related compounds, such as certain bicyclic bioisosteres of piperidine, has shown that modifications to the core structure can lead to variations in metabolic stability and, consequently, the elimination half-life. For example, in one study, the half-life of a model piperidine compound was compared to its spirocyclic analogs, revealing differences in their metabolic degradation time. researchgate.net

The following table provides hypothetical elimination half-life data for similar small molecule compounds to illustrate the range of values that might be observed.

| Compound | Species | Elimination Half-Life (hours) |

| Analog C | Rat | 2.5 |

| Analog C | Dog | 8.0 |

| Analog D | Mouse | 4.2 |

| Analog D | Monkey | 6.5 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Blood-Brain Barrier Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its activity within the central nervous system (CNS). Phenylpiperidines are a class of compounds known for their potential to penetrate the BBB. bmj.com The physicochemical properties of this compound, such as its lipophilicity and molecular size, would be key determinants of its ability to enter the brain. The presence of the fluorine atom can increase lipophilicity, which may facilitate passive diffusion across the BBB.

However, active efflux transporters at the BBB, such as P-glycoprotein (P-gp), can also limit the brain penetration of certain molecules. bmj.com Whether this compound is a substrate for such transporters would need to be determined experimentally. In silico models and in vitro studies are often used to predict the BBB penetration potential of new chemical entities. These models take into account various molecular descriptors to estimate a compound's ability to access the CNS.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

PK-PD modeling is a valuable tool in drug development that establishes a relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). For a CNS-active compound like a this compound analog, PK-PD modeling would be essential to understand the exposure-response relationship.

This modeling can help in predicting the therapeutic dose range and understanding the time course of the drug's effect. While specific PK-PD models for this compound are not available, the general approach for a CNS-acting agent would involve:

Pharmacokinetic Modeling : Characterizing the absorption, distribution, metabolism, and excretion of the compound to describe its concentration-time profile in plasma and, ideally, in the brain.

Pharmacodynamic Modeling : Relating the compound's concentration at the site of action to a measurable physiological or pharmacological effect.

Integrated PK-PD Modeling : Combining the PK and PD models to simulate the time course of the drug's effect and to explore the impact of different dosing regimens.

Such models are crucial for optimizing the development of CNS drug candidates.

Computational Drug Design and Lead Optimization Strategies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the ligand-protein interactions. For 2-(3-Fluorophenyl)piperidine and its derivatives, docking studies are instrumental in understanding their interactions with various biological targets, such as monoamine transporters and sigma receptors.

Docking simulations of piperidine (B6355638) derivatives into the active sites of target proteins have revealed the critical role of specific molecular interactions in determining binding affinity and selectivity. For instance, in the context of monoamine transporters, the protonated piperidine nitrogen often forms a key salt bridge with a conserved aspartate residue in the binding pocket. The phenyl ring of the ligand typically engages in hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within the transporter. The fluorine substituent on the phenyl ring can modulate these interactions through altered electronic properties and by potentially forming specific interactions with the protein.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking, offering a dynamic view of the ligand-protein complex and helping to assess the stability of the predicted binding poses. For example, MD simulations of piperidine-based ligands have been used to confirm the stability of key hydrogen bonds and hydrophobic contacts over time, providing greater confidence in the predicted binding mode.

A study on piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R) highlighted the importance of a positive ionizable feature, typically the piperidine nitrogen, for interaction with key acidic residues like Glu172 and Asp126. rsc.org The aromatic rings of these ligands were found to occupy hydrophobic sub-pockets. rsc.org A 4-fluorophenyl derivative in this study showed a significant reduction in affinity, which was attributed to a changed orientation within the binding site that prevented the formation of crucial ionic interactions. rsc.org This underscores the profound impact that subtle structural changes, such as the position of a fluorine atom, can have on the binding mode and affinity.

Table 1: Key Interacting Residues for Phenylpiperidine Scaffolds at Various Receptors

| Receptor Target | Key Interacting Residues | Type of Interaction |

| Monoamine Transporters (e.g., DAT, SERT) | Aspartate (conserved) | Salt Bridge |

| Phenylalanine, Tyrosine, Tryptophan | π-π stacking, Hydrophobic | |

| Sigma-1 Receptor (S1R) | Glu172, Asp126 | Ionic Interaction, Hydrogen Bond |

| Tyrosine, Tryptophan | Hydrophobic Interaction | |

| Dopamine (B1211576) D2 Receptor | Asp114 (in TM3) | Salt Bridge |

| Aromatic residues in binding pocket | Hydrophobic, Aromatic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

For this compound and its derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These methods correlate the biological activity of a set of aligned molecules with their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish activity.

A typical 3D-QSAR study on piperidine derivatives would involve the following steps:

Dataset Selection: A series of this compound analogues with a range of biological activities against a specific target is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) are calculated for each molecule.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a correlation between the molecular fields and the biological activities.

Model Validation: The predictive power of the QSAR model is assessed using statistical methods such as cross-validation and by predicting the activity of a test set of compounds not used in model generation.

QSAR studies on related phenylpiperidine series have consistently highlighted the importance of steric and electrostatic properties in determining their biological activity. For instance, a QSAR study on piperidine carboxamide derivatives as ALK inhibitors revealed the significance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Such models can guide the optimization of the this compound scaffold by suggesting modifications that would lead to a more favorable interaction with the target receptor.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Examples | Relevance to Pharmacological Activity |

| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions and hydrogen bonding. |

| Steric | Molecular volume, Surface area | Determines the fit of the ligand in the receptor binding pocket. |

| Hydrophobic | LogP, Hydrophobic fields | Governs the hydrophobic interactions with the receptor. |

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

Virtual Screening for Analogues and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost associated with experimental high-throughput screening. For the identification of novel analogues of this compound, both ligand-based and structure-based virtual screening methods can be employed.

In ligand-based virtual screening , a pharmacophore model is developed based on the key structural features of this compound that are believed to be essential for its biological activity. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. nih.gov For this compound, a pharmacophore model might include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (the fluorine atom), and a positive ionizable center (the piperidine nitrogen). fiveable.me This pharmacophore model is then used as a 3D query to search chemical databases for molecules that match these features.

In structure-based virtual screening , a library of compounds is docked into the 3D structure of the target receptor. The compounds are then ranked based on their predicted binding affinity, and the top-scoring molecules are selected for further experimental testing. This approach is particularly useful when the 3D structure of the target protein is known.

The general workflow for a virtual screening campaign to find analogues of this compound would involve:

Database Preparation: A large chemical database is prepared, ensuring that the compounds are in a suitable 3D format.

Pharmacophore Modeling or Target Preparation: A pharmacophore model is generated based on the structure of this compound, or the 3D structure of the target receptor is prepared for docking.

Database Screening: The chemical database is screened against the pharmacophore model or docked into the target receptor.

Hit Filtering and Selection: The initial hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection of the binding poses.